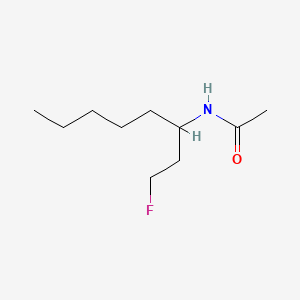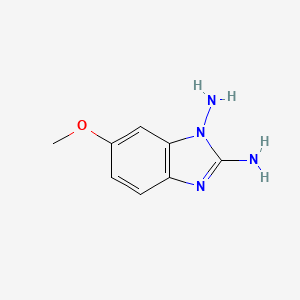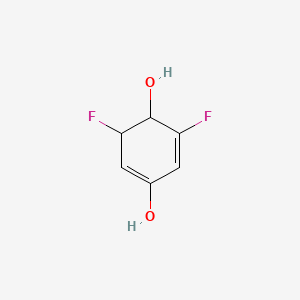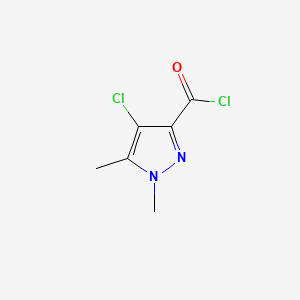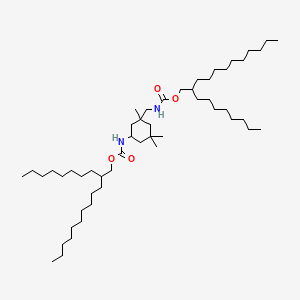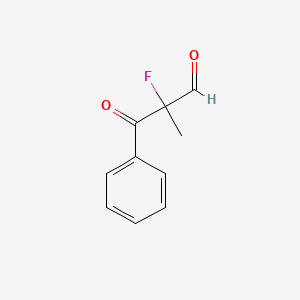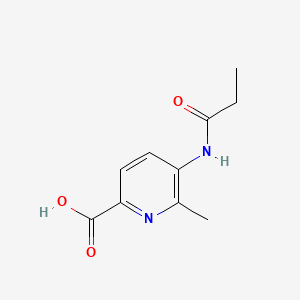
2-(4-FLUOROPHENYL)-4,4,6-TRIMETHYL-1,3,2-DIOXABORINATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinate, also known as F-TEDA-BF4, is a boron-containing compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized through a simple and efficient method, making it easily accessible for laboratory experiments. In
Wissenschaftliche Forschungsanwendungen
Fluorinated Compounds Synthesis
- Synthetic Methodologies : The development of practical synthesis methods for fluorinated compounds is a significant research area. For instance, Qiu et al. (2009) developed a pilot-scale method for preparing 2-fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. This research highlights the challenges and solutions in synthesizing fluorinated intermediates, which can be relevant to the synthesis of complex fluorinated compounds like the one you mentioned (Qiu, Gu, Zhang, & Xu, 2009).
Chemosensors and Fluorescent Probes
- Development of Chemosensors : Fluorinated compounds often serve as essential components in the development of chemosensors for detecting various analytes. Roy (2021) reviewed the applications of 4-Methyl-2,6-diformylphenol (DFP) based compounds in detecting metal ions, anions, and neutral molecules, showcasing the fluorophores' sensitivity and selectivity. Although this does not directly involve the compound , it illustrates the broader utility of fluorinated molecules in designing sensitive detection systems for scientific and environmental monitoring (Roy, 2021).
Fluorinated Compounds in Green Chemistry
- Aqueous Fluoroalkylation : Song et al. (2018) reviewed progress in fluoroalkylation reactions in aqueous media, emphasizing environmentally friendly methods for incorporating fluorinated groups into target molecules. This review underscores the importance of developing sustainable synthetic routes for fluorinated compounds, which could inform greener synthesis methods for compounds like 2-(4-FLUOROPHENYL)-4,4,6-TRIMETHYL-1,3,2-DIOXABORINATE (Song, Han, Zhao, & Zhang, 2018).
Environmental and Health Impacts of Fluorinated Compounds
- Toxicity and Environmental Concerns : The environmental and health impacts of fluorinated compounds, especially per- and polyfluoroalkyl substances (PFASs), are significant areas of research. Wang et al. (2019) reviewed the sources, environmental distribution, and health risks of novel fluorinated alternatives, highlighting the need for safer compounds and thorough toxicological assessments. This perspective is crucial for understanding the implications of using and synthesizing fluorinated compounds, including the environmental and health safety of novel chemicals (Wang, Chang, Wang, Zhang, Zhang, Wang, Wang, & Li, 2019).
Eigenschaften
CAS-Nummer |
173341-99-6 |
|---|---|
Produktname |
2-(4-FLUOROPHENYL)-4,4,6-TRIMETHYL-1,3,2-DIOXABORINATE |
Molekularformel |
C9H9BFO2 |
Molekulargewicht |
178.977 |
IUPAC-Name |
5-(4-fluorophenyl)-1,3,2$l^{2} |
InChI |
InChI=1S/C9H9BFO2/c11-9-3-1-7(2-4-9)8-5-12-10-13-6-8/h1-4,8H,5-6H2 |
InChI-Schlüssel |
KYAYCMVTVZDOFB-UHFFFAOYSA-N |
SMILES |
[B]1OCC(CO1)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1E)-1-Propen-1-yloxy]pyridine](/img/structure/B575068.png)
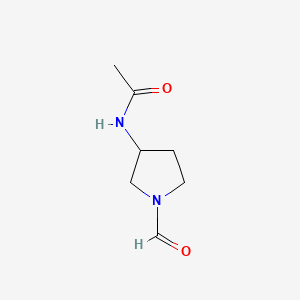
![3-{(E)-[3-Methyl-5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}benzene-1-sulfonic acid](/img/structure/B575078.png)
